molecular formula C16H20O4 B1614224 cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-32-6

cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1614224
CAS RN: 736136-32-6
M. Wt: 276.33 g/mol
InChI Key: BFSKIJULWXKKEX-VXGBXAGGSA-N
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Description

Cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CMPEA) is a cyclic carboxylic acid that has been the subject of scientific research in recent years. CMPEA is a structural analog of the neurotransmitter dopamine, and its structural similarity to dopamine has enabled researchers to study its effects on the brain and body.

Scientific Research Applications

Monitoring of Pyrethroid Metabolites

A method was developed for determining major metabolites of commonly used synthetic pyrethroids in human urine, indicating the relevance of monitoring environmental and occupational exposure to these compounds. Although not directly mentioning the compound of interest, this research underscores the importance of analytical methods in environmental health studies (Arrebola et al., 1999).

Photochemistry of Cyclohexane Derivatives

Investigations into the photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides showcase the synthetic pathways and reactions involving cyclohexane derivatives, highlighting the complex interplay between light and chemical compounds. This research could provide insights into reactions involving structurally related compounds (Brown, 1964).

Anaerobic Degradation of Naphthalene

Research into the anaerobic degradation pathways of naphthalene by sulfate-reducing bacteria identifies cis-2-(carboxymethyl)cyclohexane-1-carboxylic acid as a metabolite, demonstrating the biological transformations of complex organic molecules and their environmental implications (Weyrauch et al., 2017).

Angiotensin Converting Enzyme Inhibitors

A study on monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids explored their inhibitory activity against angiotensin-converting enzyme, illustrating the potential of cyclohexane derivatives in pharmaceutical applications (Turbanti et al., 1993).

Structural Studies of Cyclohexane Derivatives

Investigations into the structures of cis,cis-Cyclohexane-1,3,5-tricarboxylic acid derivatives through NMR spectroscopy and X-ray crystallography provide fundamental insights into the conformational preferences and chemical properties of cyclohexane-based compounds (Chan et al., 1991).

properties

IUPAC Name

(1R,2R)-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-15-9-5-4-8-13(15)14(17)10-11-6-2-3-7-12(11)16(18)19/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,18,19)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSKIJULWXKKEX-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)C[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641372
Record name (1R,2R)-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS RN

736136-32-6
Record name (1R,2R)-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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